molecular formula C11H13Cl4N B2450530 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride CAS No. 1853217-62-5

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride

Cat. No.: B2450530
CAS No.: 1853217-62-5
M. Wt: 301.03
InChI Key: KZGLQZBDTGQJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H12Cl3N.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trichlorophenyl group and is commonly used in biochemical research .

Scientific Research Applications

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “4-(3,4,5-Trichlorophenyl)piperidine hydrochloride” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P302+P352, and P304+P340 , which suggest protective measures to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride typically involves the reaction of 3,4,5-trichlorobenzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-(3,4-Dichlorophenyl)piperidine hydrochloride
  • 4-(3,5-Dichlorophenyl)piperidine hydrochloride

Uniqueness

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, binding affinity, and overall behavior in various chemical and biological contexts .

Properties

IUPAC Name

4-(3,4,5-trichlorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3N.ClH/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7;/h5-7,15H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGLQZBDTGQJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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